molecular formula C9H17BrO2 B8481165 tert-Butyl 2-bromo-2-methylbutanoate CAS No. 88745-91-9

tert-Butyl 2-bromo-2-methylbutanoate

Cat. No. B8481165
Key on ui cas rn: 88745-91-9
M. Wt: 237.13 g/mol
InChI Key: GNUAVBFJGRWSDE-UHFFFAOYSA-N
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Patent
US04474779

Procedure details

A mixture of about 40 ml of isobutene, 40 g of 2-bromo-2-methylbutyric acid, 1 ml of concentrated sulfuric acid, and 20 ml of dry ethyl ether was reacted in a closed tube overnight at room temperature. After the reaction was over, the reaction mixture was dispersed in a mixture of 150 ml of ice-water and 10 g of sodium hydrogencarbonate and extracted with 200 ml and then 100 ml of ether. The organic layers were collected, washed twice each time with 50 ml of water and then once with 50 ml of a saturated aqueous sodium chloride solution, and after drying with anhydrous magnesium sulfate, ether was distilled off to provide 36.3 g of tert-butyl 2-bromo-2-methylbutyrate.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH3:4])[CH3:3].[Br:5][C:6]([CH3:12])([CH2:10][CH3:11])[C:7]([OH:9])=[O:8].S(=O)(=O)(O)O.C(OCC)C>C(=O)([O-])O.[Na+]>[Br:5][C:6]([CH3:12])([CH2:10][CH3:11])[C:7]([O:9][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:8] |f:4.5|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C=C(C)C
Name
Quantity
40 g
Type
reactant
Smiles
BrC(C(=O)O)(CC)C
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
ice water
Quantity
150 mL
Type
solvent
Smiles
Name
Quantity
10 g
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted in a closed tube overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
WASH
Type
WASH
Details
washed twice each time with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 50 ml of a saturated aqueous sodium chloride solution, and after drying with anhydrous magnesium sulfate, ether
DISTILLATION
Type
DISTILLATION
Details
was distilled off

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OC(C)(C)C)(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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